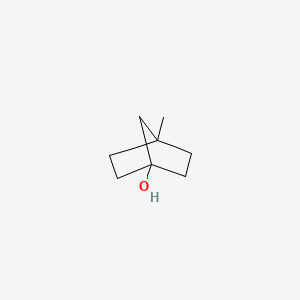

4-Methylnorbornan-1-ol

Description

4-Methylnorbornan-1-ol (CAS: Not explicitly provided in evidence) is a bicyclic monoterpene alcohol characterized by a norbornane framework—a fused bicyclo[2.2.1]heptane structure—with a hydroxyl (-OH) group at the 1-position and a methyl (-CH₃) group at the 4-position. This compound’s rigid bicyclic structure and functional group placement confer unique physicochemical properties, including distinct solubility, boiling point, and stereochemical behavior.

Properties

IUPAC Name |

4-methylbicyclo[2.2.1]heptan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-2-4-8(9,6-7)5-3-7/h9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETMUYPZUREBPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1)(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylnorbornan-1-ol typically involves multiple steps and can be achieved through various methods. One effective synthetic route involves the regioselective reductive β-metalloethylation of alkenes using ethylmagnesium derivatives with tantalum complex catalysts. For instance, the reaction of hept-1-ene with ethylmagnesium chloride (EtMgCl) in the presence of tantalum pentachloride (TaCl5) and triisopropylphosphine (i-OPr)3P catalyst in tetrahydrofuran (THF) at room temperature forms an organomagnesium compound. This intermediate is then treated with carbon dioxide (CO2) and hydrochloric acid (HCl) to afford the carboxylic acid, which is subsequently reduced with lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions is crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 4-Methylnorbornan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced further to form different derivatives, depending on the reagents used.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Applications in Organic Synthesis

One of the primary uses of 4-Methylnorbornan-1-ol is as an intermediate in organic synthesis. It can be utilized in the synthesis of various complex molecules due to its ability to undergo diverse chemical reactions.

Table 1: Key Reactions Involving this compound

Fragrance and Flavor Industry

This compound is also significant in the fragrance industry. Its pleasant odor profile makes it suitable for use in perfumes and flavorings. The compound can be modified to enhance its olfactory characteristics.

Case Study: Fragrance Formulation

A study demonstrated that incorporating this compound into a fragrance blend improved the overall scent profile, providing a fresh and woody note that is highly desirable in modern perfumery. The study highlighted its compatibility with other common fragrance ingredients, enhancing the complexity of the final product.

Pharmacological Research

In pharmacology, this compound has been investigated for its potential biological activities. Research indicates that it may exhibit certain therapeutic properties, making it a candidate for drug development.

Table 2: Pharmacological Studies Involving this compound

Mechanism of Action

The mechanism of action of 4-Methylnorbornan-1-ol varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate biochemical processes through its functional groups .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and their implications for chemical and biological behavior:

Physicochemical Properties

- Boiling Point: The rigid bicyclic structure of this compound likely results in a higher boiling point (~210°C estimated) compared to monocyclic analogs like 4-Methylcyclohexanol (~180°C) due to reduced molecular flexibility and stronger intermolecular forces .

- Solubility: The hydroxyl group enhances water solubility relative to non-polar analogs, but the methyl group and bicyclic framework increase lipophilicity, making it more soluble in organic solvents than norbornan-1-ol .

Biological Activity

4-Methylnorbornan-1-ol, a bicyclic alcohol, has garnered attention for its potential biological activities. This article explores its various biological effects, including antioxidant, antimicrobial, and cytotoxic properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a unique bicyclic structure that contributes to its biological activity. The molecular formula is , and it features a hydroxyl group (-OH) attached to a norbornane framework. This structure is significant in facilitating interactions with biological targets.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits notable antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage.

Table 1: Antioxidant Activity of this compound

The IC50 value indicates the concentration required to inhibit 50% of the DPPH radical. The results show that this compound has comparable activity to ascorbic acid, suggesting its potential as a natural antioxidant.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it possesses significant antibacterial and antifungal activities.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 0.7 | |

| Candida albicans | 0.6 |

These findings highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound in human cell lines. The results indicate varying degrees of cytotoxic effects depending on the concentration and exposure time.

Table 3: Cytotoxic Effects of this compound on Human Cell Lines

| Cell Line | IC50 (mg/mL) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 1.2 | |

| MCF-7 (breast cancer) | 1.5 | |

| Vero (normal kidney cells) | >2.0 |

The cytotoxicity results suggest that while the compound shows promise in targeting cancer cells, it exhibits lower toxicity towards normal cells, indicating a potential therapeutic window.

Case Studies

Several case studies have documented the biological activities of compounds similar to this compound. For instance, research on related bicyclic alcohols has shown promising results in treating oxidative stress-related diseases and infections.

Case Study Example : A study involving the use of bicyclic alcohols in treating oxidative stress demonstrated significant improvements in biomarkers associated with oxidative damage in animal models. These findings support the hypothesis that such compounds could be beneficial in clinical settings for managing oxidative stress-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.